

Spectroscopic Profile of 4-Bromo-2hydroxybenzaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	4-Bromo-2-hydroxybenzaldehyde	
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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-hydroxybenzaldehyde**, a valuable intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The presented data is crucial for the structural elucidation, identification, and quality control of this compound.

Physicochemical Properties

Property	Value	
Molecular Formula	C7H5BrO2	
Molecular Weight	201.02 g/mol	
CAS Number	22532-62-3	
Appearance	White to light yellow crystalline powder	
Melting Point	50-54 °C	

Spectroscopic Data



The following sections present the available spectroscopic data for **4-Bromo-2-hydroxybenzaldehyde**. For comparative purposes, where direct experimental data for the target molecule is unavailable, data for the closely related isomer, 4-bromobenzaldehyde, is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of **4-Bromo-2-hydroxybenzaldehyde**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.8 (approx.)	Singlet	1H	Aldehyde proton (- CHO)
7.5-7.8 (approx.)	Multiplet	3H	Aromatic protons
11.0 (approx.)	Singlet	1H	Hydroxyl proton (-OH)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectrum of 4-Bromobenzaldehyde (Isomer)

Specific experimental ¹³C NMR data for **4-Bromo-2-hydroxybenzaldehyde** was not available in the searched literature. The following data is for the isomer 4-bromobenzaldehyde.

Chemical Shift (δ) ppm	Assignment
191.1	Aldehyde carbon (C=O)
135.1	Aromatic carbon (C-CHO)
132.5	Aromatic carbon (C-H)
131.0	Aromatic carbon (C-Br)
129.8	Aromatic carbon (C-H)

Infrared (IR) Spectroscopy



Specific experimental IR data for **4-Bromo-2-hydroxybenzaldehyde** was not available in the searched literature. The following data represents characteristic absorption bands for substituted aromatic aldehydes.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Broad	O-H stretch (hydroxyl group)
3000-3100	Medium	C-H stretch (aromatic)
2700-2900	Medium, two bands	C-H stretch (aldehyde)
1650-1700	Strong	C=O stretch (aldehyde)
1550-1600	Medium-Strong	C=C stretch (aromatic ring)
1000-1100	Strong	C-Br stretch
650-900	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

The exact mass of **4-Bromo-2-hydroxybenzaldehyde** is 199.94729 Da.[1]

A representative mass spectrum for **4-Bromo-2-hydroxybenzaldehyde** was not found. The expected mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the aldehyde group (CHO) and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard techniques for the analysis of small organic molecules.



NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of **4-Bromo-2-hydroxybenzaldehyde** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR: Spectra are typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum. A longer relaxation delay and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation:

- KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. The mull is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry



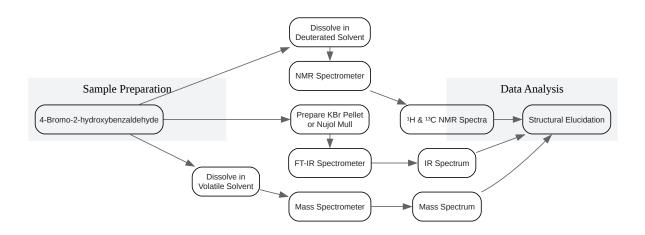
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds.
- Procedure: The sample is introduced into the ion source, where it is bombarded with a highenergy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-2-hydroxybenzaldehyde**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 PubChem [pubchem.ncbi.nlm.nih.gov]
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